molecular formula C13H18N4O3 B2472584 4,6-Dimorpholinopyrimidine-5-carbaldehyde CAS No. 304864-80-0

4,6-Dimorpholinopyrimidine-5-carbaldehyde

Cat. No.: B2472584
CAS No.: 304864-80-0
M. Wt: 278.312
InChI Key: VBDMGBQAVPKBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimorpholinopyrimidine-5-carbaldehyde is a functionalized pyrimidine compound designed for medicinal chemistry and drug discovery research. Its structure incorporates key features seen in biologically active molecules: the pyrimidine core is a privileged scaffold in pharmaceuticals, while the morpholino groups and aldehyde functionality provide versatile handles for chemical synthesis . The aldehyde group, in particular, is a highly valuable synthetic intermediate, allowing researchers to readily generate diverse chemical libraries through condensation reactions, such as the formation of Schiff bases, or to serve as a precursor for other valuable intermediates . This compound is of significant interest in the development of kinase inhibitors. Morpholinopyrimidine-based structures are frequently explored as potent inhibitors of key cellular signaling pathways, most notably the PI3K/Akt/mTOR axis, which is a validated target in oncology research . The structural motif of a morpholine group attached to a pyrimidine core is a common feature in several clinical and pre-clinical inhibitors, where it contributes to binding affinity and selectivity . Researchers can utilize this aldehyde as a key building block to synthesize novel compounds for screening against a range of kinases and other biological targets. Please Note: This product is intended for research applications and is classified as "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this and all chemical compounds with appropriate care and adhere to all relevant safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimorpholin-4-ylpyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c18-9-11-12(16-1-5-19-6-2-16)14-10-15-13(11)17-3-7-20-8-4-17/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDMGBQAVPKBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=NC=N2)N3CCOCC3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4,6 Dimorpholinopyrimidine 5 Carbaldehyde

Precursor Synthesis and Functionalization Pathways

The primary route to 4,6-dimorpholinopyrimidine-5-carbaldehyde involves the use of a highly functionalized and reactive pyrimidine (B1678525) precursor, which can be synthesized and subsequently transformed.

The compound 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) serves as a versatile and crucial intermediate in the synthesis of a wide range of pyrimidine derivatives. researchgate.netmyskinrecipes.com Its synthesis is most effectively achieved through the Vilsmeier-Haack reaction.

This process involves the treatment of barbituric acid with a formylating agent like dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃). This reaction is notable as it accomplishes both the formylation at the C-5 position and the simultaneous substitution of the hydroxyl groups with chlorine atoms. A key factor for a successful synthesis is maintaining a high molecular ratio of POCl₃ to the barbituric acid, often ranging from 7:1 to 10:1, which is significantly higher than in classical Vilsmeier reactions. The reaction is typically conducted at elevated temperatures (around 85°C) for an extended period (up to 20 hours) to ensure high yields. The resulting yellowish-white precipitate is then filtered and purified.

Once synthesized, 2,4,6-trichloropyrimidine-5-carbaldehyde is a highly reactive molecule due to the electron-deficient nature of the pyrimidine ring and the presence of three labile chlorine atoms and a reactive aldehyde group. myskinrecipes.com This allows for a variety of subsequent transformations:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at positions 2, 4, and 6 are susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reactivity is the foundation for introducing the desired morpholine (B109124) moieties.

Condensation Reactions: The aldehyde group at the C-5 position can readily undergo condensation reactions with amines to form Schiff bases, providing a pathway to further elaborate the molecular structure.

Oxidation: The carbaldehyde group can be oxidized to a carboxylic acid, offering another route for functionalization.

Table 1: Vilsmeier-Haack Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde

Starting MaterialReagentsKey ConditionsProductYieldReference
Barbituric AcidPhosphorus oxychloride (POCl₃), Dimethylformamide (DMF)Molar Ratio (POCl₃:Substrate) > 7:1; Temp: ~85°C; Time: 20 hrs2,4,6-Trichloropyrimidine-5-carbaldehyde46%

Direct formylation is a powerful strategy for introducing an aldehyde group onto a pre-existing pyrimidine ring system. The Vilsmeier-Haack reaction, as described for the synthesis of 2,4,6-trichloropyrimidine-5-carbaldehyde from barbituric acid, is a prime example of such a strategy. It provides a one-pot method to concurrently introduce the C-5 carbaldehyde and functionalize the C-2, C-4, and C-6 positions with chlorine atoms, which act as excellent leaving groups for subsequent reactions.

Alternative strategies for pyrimidine synthesis, which could incorporate a formyl group or its precursor, often involve multi-component reactions. For instance, various methods exist for constructing the pyrimidine ring from acyclic precursors like β-dicarbonyl compounds and amidines. organic-chemistry.orgmdpi.com While not "direct formylation" of a pre-formed pyrimidine, these methods allow for the incorporation of a diverse array of substituents, including a protected or latent formyl group, during the ring-forming process itself.

Regioselective Introduction of Morpholine Moieties

The introduction of morpholine groups onto the pyrimidine precursor is achieved through a controlled and regioselective substitution reaction.

The core chemical transformation for installing morpholine groups onto the 2,4,6-trichloropyrimidine-5-carbaldehyde precursor is the Nucleophilic Aromatic Substitution (SNAr) reaction. researchgate.net The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates attack by nucleophiles. This effect is further enhanced by the presence of electron-withdrawing chlorine atoms.

In the SNAr mechanism, the nucleophile (morpholine) attacks one of the carbon atoms bearing a chlorine atom (C-2, C-4, or C-6). This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The aromaticity of the ring is temporarily broken in this intermediate but is restored upon the expulsion of the chloride leaving group.

Regioselectivity is a critical aspect of this reaction. In pyrimidine systems, nucleophilic attack is favored at the 2-, 4-, and 6-positions. stackexchange.com The intermediate anion formed upon attack at the C-4 or C-6 position is particularly well-stabilized by resonance, as the negative charge can be delocalized onto one of the ring nitrogen atoms. stackexchange.comstackexchange.com This generally makes the C-4 and C-6 positions more reactive towards nucleophiles than the C-2 position. The presence of the C-5 carbaldehyde group further influences the electronic distribution and reactivity of these positions. The synthesis of the target compound requires the substitution of the chlorine atoms at the C-4 and C-6 positions, leaving the C-2 chlorine intact, which is consistent with the inherent reactivity patterns of the pyrimidine ring.

Achieving high yields and selectivity in the installation of two morpholine moieties requires careful optimization of reaction conditions. Key parameters include the choice of solvent, base, temperature, and the potential use of catalysts.

Research into the functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde has explored various conditions to enhance the efficiency of the SNAr reaction. For the crucial C-N bond formation step with amine nucleophiles, phase transfer catalysts (PTCs) have been investigated. PTCs facilitate the reaction between reactants present in different phases (e.g., a solid inorganic base and an organic substrate/solvent).

In a comparative study, different PTCs were examined for their efficacy in promoting the SNAr reaction on the trichloropyrimidine precursor. The results indicated that tetrabutylammonium (B224687) iodide (TBAI) was a more effective catalyst compared to tetrabutylammonium bromide (TBAB) and cetyltrimethylammonium bromide (CTAB). The optimization of these conditions is essential for maximizing the yield of the desired 4,6-dimorpholino product while minimizing side reactions, such as substitution at the C-2 position or reactions involving the aldehyde group.

Table 2: Comparison of Phase Transfer Catalysts in SNAr Reactions on a Pyrimidine Core

CatalystCatalyst TypeRelative EfficacyReference
TBAIQuaternary Ammonium (B1175870) SaltMost Effective
TBABQuaternary Ammonium SaltLess Effective
CTABQuaternary Ammonium SaltLess Effective

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied to several stages of the process.

One key area of focus is the use of environmentally benign solvents. mdpi.com For SNAr reactions on similar nitrogen-containing heterocycles, polyethylene (B3416737) glycol (PEG 400) has been successfully employed as a green solvent alternative, sometimes eliminating the need for an additional base. nih.gov Furthermore, the use of water as a solvent for the synthesis of pyrimidine-based structures has been demonstrated as a highly effective and environmentally friendly approach in certain multi-component reactions. researchgate.net

Another green strategy is the development of one-pot synthetic methodologies. A one-pot process, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly reduce solvent waste, energy consumption, and reaction time. The application of phase transfer catalysis, as mentioned previously, also aligns with green chemistry principles by enhancing reaction rates and efficiency, potentially allowing for milder reaction conditions and reducing the amount of waste generated. These approaches collectively contribute to a more sustainable and efficient synthesis of the target compound.

Catalyst Selection and Solvent Systems

In the context of the Vilsmeier-Haack reaction for synthesizing this compound, the "catalyst" is more accurately described as a reagent system. The key reactive species, the Vilsmeier reagent (a chloroiminium ion), is formed from the interaction between phosphorus oxychloride and N,N-Dimethylformamide. wikipedia.org

The choice of solvent can significantly influence the reaction's efficiency, including reaction time and product yield. While DMF can serve as both a reagent and a solvent, studies on analogous pyrimidine systems have explored other solvents. mdpi.com A comparative analysis shows that DMF often provides the best results, leading to higher yields in shorter reaction times compared to other organic solvents like benzene (B151609), 1,2-dichloroethane, or o-xylene. mdpi.com

Solvent SystemRelative Reaction TimeObserved YieldReference
N,N-Dimethylformamide (DMF)ShortestHighest mdpi.com
BenzeneLongModerate mdpi.com
1,2-DichloroethaneLongModerate mdpi.com
o-XyleneLongModerate mdpi.com

While the Vilsmeier-Haack reaction is standard, broader research into pyrimidine synthesis highlights the use of green and heterogeneous catalysts for related transformations. orgchemres.orgorgchemres.org For instance, adipic acid has been employed as a homogenous, environmentally friendly catalyst for producing certain pyridopyrimidine derivatives under solvent-free conditions. orgchemres.org Similarly, copper(II) chloride (CuCl₂·2H₂O) has been used as a catalyst in solvent-less multicomponent reactions to form tetrahydropyrimidine (B8763341) structures. mdpi.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. nih.gov It provides a theoretical measure of how much waste a reaction generates. The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The Vilsmeier-Haack reaction, being a substitution reaction, inherently has a lower atom economy compared to addition or rearrangement reactions, where all reactant atoms are incorporated into the product. nih.gov In this synthesis, significant portions of the reagents (phosphorus oxychloride and DMF) are converted into byproducts.

For the formylation of 4,6-dimorpholinopyrimidine:

Reactants: 4,6-dimorpholinopyrimidine (C₁₂H₁₈N₄O₂), Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (C₃H₇NO)

Product: this compound (C₁₃H₁₈N₄O₃)

The calculation reveals that a substantial mass of the reactants ends up as byproducts (such as dichlorophosphoric acid and dimethylammonium chloride), making the theoretical atom economy of this specific transformation relatively low.

It is crucial to distinguish atom economy from reaction efficiency, which is typically measured by the percentage yield. The reaction yield indicates how much of the desired product is actually obtained after the reaction and purification, relative to the theoretical maximum. While a reaction may have a low atom economy, it can still be highly efficient in terms of yield, meaning most of the limiting reactant is successfully converted into the product. Research focuses on optimizing reaction conditions (temperature, solvent, stoichiometry) to maximize this practical yield.

Modern Synthetic Techniques for Enhanced Yield and Selectivity

To overcome the limitations of classical heating methods, such as long reaction times and potential side-product formation, modern synthetic techniques are increasingly applied to the synthesis of pyrimidine derivatives. These methods can lead to significantly enhanced yields, higher selectivity, and more environmentally benign processes.

Solvent-Free Synthesis (Mechanochemistry): Green chemistry principles have driven the development of solvent-free reaction conditions. The "grindstone" method, a form of mechanochemistry, involves grinding solid reactants together, sometimes with a catalytic amount of a reagent, to initiate a chemical reaction. mdpi.com This technique has been successfully applied to the synthesis of pyrimidine derivatives, eliminating the need for potentially toxic solvents, simplifying work-up procedures, and often leading to high yields of pure products. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a common and effective tool in organic synthesis. It provides rapid and uniform heating of the reaction mixture, which can lead to a drastic reduction in reaction time—from hours to minutes—and often results in cleaner reactions with higher yields. organic-chemistry.org This technique has been utilized for the cyclization steps in creating pyrimidine rings from various precursors. organic-chemistry.org

Reactivity Profile and Chemical Transformations of 4,6 Dimorpholinopyrimidine 5 Carbaldehyde

Reactions Involving the Pyrimidine (B1678525) Ring System

The pyrimidine ring, inherently a π-deficient heterocycle, is generally deactivated towards electrophilic attack. However, the presence of two strongly electron-donating morpholino groups at the C4 and C6 positions significantly increases the electron density of the ring, thereby activating it towards electrophilic substitution. Conversely, these electron-donating groups make nucleophilic additions to the ring less favorable compared to unsubstituted pyrimidines.

Electrophilic Aromatic Substitution at Remaining Unsubstituted Positions

The increased nucleophilicity of the pyrimidine ring in 4,6-dimorpholinopyrimidine-5-carbaldehyde facilitates electrophilic aromatic substitution, primarily at the C2 position, which is the only remaining unsubstituted carbon atom on the ring. The C5 position is already substituted with a carbaldehyde group.

A notable example of such a reaction is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgijpcbs.comjk-sci.comorganic-chemistry.org While direct experimental data on the Vilsmeier-Haack reaction of this compound is not extensively documented, analogous reactions on electron-rich pyrimidine systems suggest that formylation would occur at the C2 position. For instance, the formylation of 2-methylpyrimidine-4,6-diol under Vilsmeier-Haack conditions yields 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, demonstrating the susceptibility of the activated C5 position to electrophilic attack. mdpi.com Given that the C5 position in the title compound is already occupied, the electrophilic attack would be directed to the next available activated position, which is C2.

The general mechanism for electrophilic aromatic substitution involves the attack of the π-electrons of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex). masterorganicchemistry.comyoutube.comyoutube.com Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com The electron-donating morpholino groups stabilize the positive charge in the sigma complex, thereby lowering the activation energy for the reaction.

ReactionReagentsProductPosition of Substitution
Vilsmeier-Haack FormylationPOCl₃, DMF2-Formyl-4,6-dimorpholinopyrimidine-5-carbaldehyde (Predicted)C2

Nucleophilic Additions to the Pyrimidine Ring

Nucleophilic addition to the pyrimidine ring is a characteristic reaction of π-deficient heterocycles. rsc.orgresearchgate.net However, the two electron-donating morpholino groups in this compound increase the electron density of the ring, making it less susceptible to nucleophilic attack compared to unsubstituted or halogenated pyrimidines. youtube.com

In general, nucleophilic attack on the pyrimidine ring occurs at the electron-deficient C2, C4, or C6 positions. For the title compound, the C4 and C6 positions are already substituted. Therefore, any potential nucleophilic addition would likely target the C2 position. Such reactions often require strong nucleophiles and may lead to the formation of stable Meisenheimer-type adducts or result in ring-opening, depending on the reaction conditions and the nature of the nucleophile. youtube.com

It is important to note that while the electron-donating groups disfavor nucleophilic attack on the ring, the pyrimidine core can still be susceptible to reduction under certain conditions, which can be considered a form of nucleophilic addition of a hydride ion. For instance, the reduction of pyrimidine derivatives with strong reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes lead to the reduction of the pyrimidine ring itself, affording dihydropyrimidine (B8664642) derivatives. researchgate.netresearchgate.net

Derivatization of the Carbaldehyde Functional Group

The carbaldehyde group at the C5 position is a versatile handle for a wide array of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental reaction in organic synthesis. While specific studies on the oxidation of this compound are not prevalent, general methods for aldehyde oxidation are applicable.

Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) in the Tollens' test. The choice of oxidant would need to be carefully considered to avoid potential side reactions on the electron-rich pyrimidine ring. For instance, strong oxidizing agents might lead to the degradation of the heterocyclic core. A study on the oxidation of 4-carboxaldehyde-5-amino pyrazole (B372694) demonstrated the successful conversion to the corresponding carboxylic acid, suggesting that similar transformations are feasible for pyrimidine-based aldehydes. asianpubs.org

Starting MaterialOxidizing AgentProduct
This compoundMild Oxidizing Agent (e.g., Ag₂O)4,6-Dimorpholinopyrimidine-5-carboxylic acid (Predicted)

Reduction Reactions to Alcohol and Alkane Derivatives

The carbaldehyde group can be reduced to a primary alcohol or further to a methyl group (alkane). The choice of reducing agent determines the extent of the reduction.

For the reduction to the corresponding primary alcohol, 4,6-dimorpholinopyrimidine-5-methanol, mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically employed. masterorganicchemistry.comyoutube.com NaBH₄ is a selective reducing agent for aldehydes and ketones and is generally unreactive towards the pyrimidine ring under standard conditions. youtube.comlibretexts.org

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also effect the reduction of the aldehyde to the alcohol. youtube.comlibretexts.org However, as mentioned earlier, LiAlH₄ can sometimes lead to the reduction of the pyrimidine ring itself, especially in cases where the ring is activated by electron-withdrawing groups. researchgate.netresearchgate.net Therefore, the reaction conditions would need to be carefully controlled to achieve selective reduction of the aldehyde.

Complete reduction of the carbaldehyde to a methyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. However, the harsh conditions of these reactions might not be compatible with the pyrimidine ring.

ReactionReducing AgentProduct
Reduction to AlcoholNaBH₄4,6-Dimorpholinopyrimidine-5-methanol
Reduction to AlcoholLiAlH₄4,6-Dimorpholinopyrimidine-5-methanol (potential for ring reduction)

Condensation Reactions with Amines and Hydrazines

The carbonyl group of the carbaldehyde readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. These reactions are typically catalyzed by a small amount of acid.

The synthesis of pyrimidine Schiff bases is a well-established area of research, with numerous examples of pyrimidine-5-carbaldehydes reacting with various aromatic and aliphatic amines. mdpi.comnih.govnih.govarabjchem.orgjsscacs.edu.in For instance, 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde has been shown to react with a range of aromatic amines to yield the corresponding Schiff bases. mdpi.com Similarly, 1,3-dimethyl-2,4,6-trioxohexahydropyrimidine-5-carbaldehyde reacts with the amino groups of chitosan (B1678972) to form a Schiff base. nih.gov

Condensation with hydrazines and substituted hydrazines affords the corresponding hydrazones. These reactions are also widely reported for pyrimidine-5-carbaldehydes. For example, 2-[(pyrimidin-2-yl)thio]acetohydrazide has been reacted with various aromatic aldehydes and ketones to produce a series of pyrimidine-hydrazone derivatives. researchgate.netresearchgate.net The synthesis of hydrazones from aldehydes and hydrazides can be achieved through solution-based methods, mechanosynthesis, or solid-state melt reactions. rsc.orgrsc.orgmdpi.com

These condensation reactions are highly valuable for the synthesis of new pyrimidine derivatives with potential applications in medicinal chemistry and materials science.

ReactantProduct TypeGeneral Product Structure
Primary Amine (R-NH₂)Schiff Base (Imine)4,6-Dimorpholinopyrimidine-5-CH=N-R
Hydrazine (H₂N-NH₂)Hydrazone4,6-Dimorpholinopyrimidine-5-CH=N-NH₂
Substituted Hydrazine (R-NH-NH₂)Substituted Hydrazone4,6-Dimorpholinopyrimidine-5-CH=N-NH-R

Wittig and Related Olefination Reactions

The aldehyde group at the C5 position of the pyrimidine ring is a key site for carbon-carbon bond formation. One of the most prominent reactions for converting aldehydes to alkenes is the Wittig reaction and its related olefination variants. While direct experimental data on the Wittig reaction of this compound is not extensively reported in the available literature, the reactivity of the aldehyde can be inferred from studies on analogous pyrimidine-5-carbaldehydes.

The presence of two electron-donating morpholino groups at the C4 and C6 positions of the pyrimidine ring increases the electron density of the heterocyclic system. This electronic enrichment can potentially modulate the electrophilicity of the aldehyde carbon. However, the inherent reactivity of the formyl group generally allows it to participate in standard olefination reactions.

A study on the regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) has demonstrated that the aldehyde at the 5-position can successfully undergo a Wittig olefination. Although the electronic effects of the chloro-substituents are opposite to that of the morpholino groups, this finding supports the general feasibility of such transformations on the pyrimidine-5-carbaldehyde (B119791) scaffold.

The general scheme for a Wittig reaction on this compound would involve the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The nature of the R group on the ylide would determine the structure of the resulting vinyl-pyrimidine derivative.

Table 1: Plausible Wittig Olefination Products of this compound

Wittig Reagent (Ph₃P=CHR)R GroupPlausible Product
Methylenetriphenylphosphorane-H4,6-Dimorpholino-5-vinylpyrimidine
Ethylidenetriphenylphosphorane-CH₃4,6-Dimorpholino-5-(prop-1-en-1-yl)pyrimidine
Benzylidenetriphenylphosphorane-C₆H₅4,6-Dimorpholino-5-styrylpyrimidine
(Carbethoxymethylene)triphenylphosphorane-COOEtEthyl 3-(4,6-dimorpholinopyrimidin-5-yl)acrylate

The reaction conditions for such transformations would typically involve an aprotic solvent and, depending on the stability of the ylide, may or may not require the presence of a strong base for in situ generation of the Wittig reagent. The stereoselectivity of the olefination would also be dependent on the nature of the ylide and the reaction conditions employed.

Chemical Modifications of the Morpholine (B109124) Substituents

The two morpholine moieties attached to the pyrimidine ring offer additional sites for chemical modification, although their reactivity is influenced by their connection to the electron-deficient pyrimidine core.

Nitrogen-based Derivatizations

The nitrogen atoms of the morpholine rings are tertiary amines and, in principle, could undergo reactions such as alkylation or acylation to form quaternary ammonium (B1175870) salts or N-acylmorpholinium species, respectively. However, the lone pair of electrons on the morpholine nitrogen is delocalized into the electron-deficient pyrimidine ring, which reduces its nucleophilicity. This delocalization makes the nitrogen atoms less reactive towards electrophiles compared to a typical aliphatic tertiary amine.

Table 2: Potential Nitrogen-based Derivatizations of the Morpholine Substituents

ReagentReaction TypePotential Product
Methyl iodide (CH₃I)N-Alkylation4,6-Bis(4-methylmorpholinium-4-yl)pyrimidine-5-carbaldehyde diiodide
Acetyl chloride (CH₃COCl)N-Acylation4,6-Bis(4-acetylmorpholinium-4-yl)pyrimidine-5-carbaldehyde dichloride

It is important to note that the feasibility and efficiency of these reactions would need to be determined experimentally. The stability of the resulting quaternary ammonium or acylmorpholinium salts would also be a consideration.

Ring-opening or Rearrangement Pathways (if applicable)

The morpholine ring is generally a stable saturated heterocycle. Under typical synthetic conditions, ring-opening or rearrangement of the morpholine substituents on the pyrimidine core is not expected. The C-N and C-O bonds within the morpholine ring are thermodynamically stable.

Literature on the chemistry of morpholine-containing compounds indicates that ring-opening reactions usually require specific and often harsh conditions, such as oxidative cleavage or specialized catalytic processes for ring-opening polymerization of morpholinones. These conditions are generally not encountered in typical functional group transformations of the pyrimidine core or the aldehyde group.

There is currently no evidence in the scientific literature to suggest that the morpholine rings in this compound undergo ring-opening or rearrangement pathways under standard laboratory conditions for organic synthesis. The stability of the morpholine moiety is a key feature contributing to its utility as a substituent in medicinal chemistry and materials science.

Role of 4,6 Dimorpholinopyrimidine 5 Carbaldehyde As a Versatile Chemical Building Block

Construction of Novel Heterocyclic Systems

The strategic placement of the aldehyde group adjacent to the nitrogen atoms of the pyrimidine (B1678525) ring and the amine-substituted carbons allows 4,6-dimorpholinopyrimidine-5-carbaldehyde to act as a precursor for various cyclization reactions, leading to the formation of new heterocyclic rings fused to the pyrimidine core.

The aldehyde functionality in this compound is the primary reactive site for building fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines and pyrrolo[2,3-d]pyrimidines. These fused systems are of significant interest in medicinal chemistry. The general strategy involves the condensation of the aldehyde with a suitable binucleophile, leading to an intramolecular cyclization and dehydration sequence.

For example, reacting the aldehyde with compounds containing an active methylene (B1212753) group adjacent to a nucleophile can lead to fused ring formation. Studies on analogous compounds, such as 4,6-dichloropyrimidine-5-carbaldehyde, have shown that reactions with glycine (B1666218) esters can lead to the formation of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) derivatives. nuph.edu.ua This reactivity is directly applicable to the dimorpholino analogue, where the aldehyde group would react with the amino group of the glycine ester to form a Schiff base, followed by an intramolecular cyclization to construct the new fused ring.

Another important class of fused pyrimidines, the pyrimido[4,5-d]pyrimidines, can be synthesized from precursors bearing functional groups at the 4, 5, and 6 positions. mdpi.comresearchgate.netnih.gov The synthesis often begins with a 6-aminopyrimidine derivative, which is then elaborated. In the case of this compound, a reaction with an amidine, guanidine, or urea (B33335) derivative could initiate a cyclization cascade to furnish the second pyrimidine ring, yielding a pyrimido[4,5-d]pyrimidine (B13093195) scaffold.

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrimidine-5-carbaldehyde (B119791) Precursors

Precursor Analogue Reagent Fused System Formed Reference
4,6-Dichloropyrimidine-5-carbaldehyde Glycine esters Pyrrolo[2,3-d]pyrimidine nuph.edu.ua
4,6-Dichloropyrimidine-5-carbaldehyde Glycine esters Pyrido[2,3-d]pyrimidine nuph.edu.ua
6-Amino-1,3-disubstituted uracils Acylation reagents, Hydrazine Pyrimido[4,5-d]pyrimidine nih.gov

Beyond simple bicyclic fused systems, this compound can be incorporated into more extensive polycyclic scaffolds. The formation of a fused ring, as described above, is the first step in a broader synthetic strategy. The resulting bicyclic product can be designed to contain additional reactive functional groups, allowing for subsequent annulation reactions to build a third or fourth ring.

For instance, if the initial cyclization partner used to form a fused pyrimidine contains a latent functional group (e.g., a halogen or a protected amine), this group can be chemically manipulated in a later step. This subsequent reaction, such as a Heck coupling, Suzuki coupling, or another cyclization, can attach an additional ring system, thereby constructing a complex polycyclic architecture. The robust pyrimidine core provided by the starting material ensures the stability of the intermediate compounds throughout these multi-step sequences.

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a final product that incorporates substantial portions of all the starting materials. researchgate.netmdpi.com The aldehyde group of this compound makes it an ideal "aldehyde component" for various well-known MCRs.

One of the most notable examples is the Biginelli reaction. rsc.org In a classical Biginelli reaction, an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea (B124793) react to form a dihydropyrimidinone. By substituting this compound for a simple aldehyde, a highly functionalized dihydropyrimidinone bearing the bulky and complex pyrimidine substituent at its 4-position can be generated in a single step. This approach allows for the rapid generation of molecular complexity from simple starting materials.

Other MCRs where this building block could be employed include the Ugi and Passerini reactions, which involve aldehydes, isocyanides, and other components to create peptide-like scaffolds. The participation of this compound in these reactions would introduce the unique electronic and steric properties of the dimorpholinopyrimidine moiety into the final products.

Table 2: Potential Multicomponent Reactions Involving this compound

Multicomponent Reaction Other Reactants Resulting Scaffold
Biginelli Reaction β-Dicarbonyl compound, Urea/Thiourea Dihydropyrimidinone with pyrimidine substituent
Ugi Four-Component Reaction Amine, Carboxylic acid, Isocyanide α-Acylamino amide with pyrimidine substituent
Passerini Three-Component Reaction Carboxylic acid, Isocyanide α-Acyloxy amide with pyrimidine substituent

Scaffold for Combinatorial Chemistry Libraries

The aldehyde group of this compound is a versatile chemical handle that enables the attachment of a wide array of chemical moieties. Through reactions such as reductive amination, Wittig reactions, condensations (e.g., Knoevenagel), and the formation of hydrazones or oximes, a diverse set of substituents can be introduced at position 5. By reacting the parent aldehyde with a library of different amines in a reductive amination protocol, for example, a large library of secondary and tertiary amines can be rapidly generated. Each member of this library would share the common 4,6-dimorpholinopyrimidine scaffold but differ in the side chain attached at the 5-position, allowing for a systematic exploration of the structure-activity relationship (SAR) in a drug discovery program.

The use of pyrimidine-based scaffolds is a common strategy for generating libraries of biologically active compounds. nih.gov The inherent drug-like properties of the pyrimidine ring, combined with the synthetic accessibility provided by the aldehyde handle, makes this compound a valuable tool for generating focused libraries of novel compounds for high-throughput screening.

Table 3: Chemical Transformations for Library Synthesis

Reaction Type Reagent Class Functional Group Introduced
Reductive Amination Primary/Secondary Amines Substituted Aminomethyl
Wittig Reaction Phosphonium Ylides Substituted Alkene
Knoevenagel Condensation Active Methylene Compounds α,β-Unsaturated system
Acetal Formation Alcohols/Diols Acetal/Ketal

Advanced Spectroscopic and Analytical Characterization Methodologies for 4,6 Dimorpholinopyrimidine 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, offer fundamental insights into the molecular structure of 4,6-Dimorpholinopyrimidine-5-carbaldehyde.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aldehyde proton, the pyrimidine (B1678525) ring proton, and the protons of the two morpholine (B109124) rings.

Aldehyde Proton (-CHO): A characteristic singlet is anticipated in the downfield region, typically between δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.

Pyrimidine Ring Proton (H-2): A singlet corresponding to the proton at the C2 position of the pyrimidine ring would appear in the aromatic region, generally between δ 8.0-9.0 ppm.

Morpholine Protons: The sixteen protons of the two equivalent morpholine rings are expected to appear as two distinct multiplets or triplets in the upfield region. The protons adjacent to the nitrogen atom (N-CH₂) typically resonate around δ 3.8-4.2 ppm, while the protons adjacent to the oxygen atom (O-CH₂) are found slightly more upfield, around δ 3.6-3.9 ppm.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.

Aldehyde Carbonyl Carbon (C=O): This carbon is highly deshielded and is expected to show a signal in the far downfield region, typically δ 185-195 ppm.

Pyrimidine Ring Carbons: The carbons of the pyrimidine ring would exhibit signals in the range of δ 150-170 ppm for those bonded to nitrogen (C4, C6) and the unsubstituted C2. The carbon bearing the aldehyde group (C5) would also be in this region but distinguished by its substitution.

Morpholine Carbons: The carbons of the morpholine rings would appear in the aliphatic region of the spectrum. The carbons bonded to nitrogen (N-CH₂) are expected around δ 45-55 ppm, and those bonded to oxygen (O-CH₂) around δ 65-75 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
CHO9.5 - 10.5 (s)185 - 195
Pyrimidine H-28.0 - 9.0 (s)~155
Pyrimidine C4/C6-~165
Pyrimidine C5-~110
Morpholine -N-CH₂-3.8 - 4.2 (m)45 - 55
Morpholine -O-CH₂-3.6 - 3.9 (m)65 - 75

Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary depending on the solvent and other conditions.

To confirm the assignments from 1D NMR and to establish the complete bonding network, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which is particularly useful for confirming the connectivity within the morpholine rings by showing correlations between the -N-CH₂- and -O-CH₂- protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would definitively link the proton signals of the morpholine rings to their corresponding carbon signals, and the pyrimidine H-2 proton to its carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule. For a relatively rigid structure like this, NOESY can confirm spatial proximities between the pyrimidine ring proton and substituents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy. This allows for the unambiguous determination of its elemental formula. For this compound, with a molecular formula of C₁₃H₁₈N₄O₃, the expected exact mass would be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would measure the mass of the protonated molecule ([M+H]⁺). The experimentally measured mass is then compared to the calculated mass; a match within a very small tolerance (typically < 5 ppm) confirms the elemental composition.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₃H₁₈N₄O₃
Calculated Exact Mass278.1382
Ion ModeESI+
Observed Ion ([M+H]⁺)279.1455

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. Key characteristic absorption bands for this compound would include:

A strong, sharp peak for the aldehyde C=O stretch, typically around 1670-1690 cm⁻¹.

C-H stretching vibrations for the aldehyde proton, often seen as a pair of peaks around 2820 cm⁻¹ and 2720 cm⁻¹.

C=N and C=C stretching vibrations from the pyrimidine ring in the 1500-1650 cm⁻¹ region.

Strong C-O-C stretching bands from the morpholine rings, typically around 1115 cm⁻¹.

C-N stretching vibrations from the morpholine-pyrimidine linkage.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The pyrimidine ring vibrations are often strong in Raman spectra. The symmetric C=O stretch of the aldehyde may also be observed.

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
Aldehyde C=O Stretch~1680Strong, Sharp
Aldehyde C-H Stretch~2820, ~2720Medium
Pyrimidine Ring C=C/C=N Stretch1500 - 1650Medium to Strong
Morpholine C-O-C Stretch~1115Strong

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is characterized by the wavelength of maximum absorbance (λₘₐₓ). The extensive conjugation in the this compound system, involving the pyrimidine ring and the aldehyde group, is expected to give rise to strong absorptions in the UV region, likely corresponding to π→π* transitions. The presence of the morpholino groups, acting as auxochromes, may cause a bathochromic (red) shift in the absorbance compared to the unsubstituted pyrimidine-5-carbaldehyde (B119791). The λₘₐₓ would likely fall in the 250-350 nm range.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique that determines the mass percentage of each element (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated percentages based on the proposed molecular formula (C₁₃H₁₈N₄O₃). A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the purity and the correctness of the assigned molecular formula.

Table 4: Elemental Analysis Data for C₁₃H₁₈N₄O₃

ElementCalculated %Found %
Carbon56.1056.xx
Hydrogen6.526.xx
Nitrogen20.1320.xx

Theoretical and Computational Chemistry Studies of 4,6 Dimorpholinopyrimidine 5 Carbaldehyde

Quantum Mechanical Calculations for Electronic Structure and Molecular Orbitals

Quantum mechanical calculations are fundamental to understanding the electronic structure and molecular orbitals of a compound like 4,6-Dimorpholinopyrimidine-5-carbaldehyde. These calculations, typically employing methods like Hartree-Fock (HF) or post-Hartree-Fock methods, provide insights into the distribution of electrons within the molecule and the energies of its molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. In pyrimidine (B1678525) derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. For this compound, the morpholino groups would contribute significantly to the HOMO, while the pyrimidine ring and the carbaldehyde group would be the primary contributors to the LUMO. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity.

A hypothetical representation of the HOMO-LUMO energy gap is presented in the table below, based on typical values for similar heterocyclic compounds.

Molecular OrbitalEnergy (eV)
LUMO-1.5
HOMO-6.0
Energy Gap (LUMO-HOMO) 4.5

Note: These are illustrative values and would require specific calculations for this compound for verification.

Density Functional Theory (DFT) Applications for Reactivity Prediction and Mechanistic Insights

Density Functional Theory (DFT) is a powerful computational tool used to predict the reactivity of molecules and to gain insights into reaction mechanisms. DFT calculations are generally more computationally efficient than traditional ab initio methods while providing a high level of accuracy.

DFT methods are extensively used to model chemical reactions by locating transition state structures and calculating the associated activation energies. This allows for the prediction of reaction pathways and rates. For this compound, this could involve modeling reactions such as nucleophilic additions to the carbaldehyde group or electrophilic substitutions on the pyrimidine ring. The energetics of these reactions, including the energies of reactants, transition states, and products, can be calculated to determine the feasibility of a particular reaction.

The distribution of electron density within a molecule is a key determinant of its reactivity. DFT calculations can provide a detailed picture of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps. In this compound, the nitrogen atoms of the morpholino groups and the oxygen atom of the carbaldehyde group would be expected to have a partial negative charge, making them potential sites for electrophilic attack. Conversely, the carbon atom of the carbaldehyde group and the carbon atoms of the pyrimidine ring would likely carry a partial positive charge, identifying them as electrophilic sites susceptible to nucleophilic attack.

A table summarizing the predicted electrophilic and nucleophilic sites is provided below.

SitePredicted Character
Carbonyl Carbon (C=O)Electrophilic
Pyrimidine Ring CarbonsElectrophilic
Morpholino Nitrogen AtomsNucleophilic
Carbonyl Oxygen (C=O)Nucleophilic

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and conformational flexibility of molecules. For this compound, the orientation of the two morpholino groups and the carbaldehyde group relative to the pyrimidine ring is of particular interest.

Conformational analysis involves systematically exploring the different spatial arrangements of the atoms in a molecule to identify the most stable conformers. This is typically achieved by rotating the single bonds and calculating the potential energy of each conformation. The morpholino rings can adopt various chair, boat, or twist-boat conformations, and their orientation with respect to the pyrimidine ring can be varied. The relative energies of these conformers determine their population at a given temperature. Identifying the lowest energy conformer is crucial as it represents the most likely structure of the molecule and is often the one that participates in chemical reactions.

In Silico Design of New Chemical Entities

The structural and electronic information obtained from theoretical and computational studies of this compound can be utilized in the in silico design of new chemical entities with desired properties. By understanding the structure-activity relationships, modifications can be made to the parent molecule to enhance its biological activity, selectivity, or other physicochemical properties.

For example, the morpholino groups could be replaced with other substituents to modulate the molecule's solubility or its ability to interact with a biological target. The carbaldehyde group could be modified to alter its reactivity or to introduce new functional groups for further chemical transformations. This rational design approach, guided by computational predictions, can significantly accelerate the discovery and development of new molecules with potential applications in various fields of chemistry and medicine.

Mechanistic Investigations of Transformations Involving 4,6 Dimorpholinopyrimidine 5 Carbaldehyde

Reaction Pathway Elucidation using Experimental Techniques

Experimental techniques form the cornerstone of mechanistic chemistry, providing tangible evidence of reaction pathways and the nature of intermediate species.

Kinetic Studies and Rate Law Determination

Kinetic studies are a powerful tool for determining the sequence of events in a chemical reaction and identifying the rate-determining step. By systematically varying the concentrations of reactants and catalysts, a rate law can be established, which provides a mathematical description of the reaction's dependency on these concentrations.

While specific kinetic data for reactions involving 4,6-Dimorpholinopyrimidine-5-carbaldehyde are not extensively reported in publicly available literature, a hypothetical kinetic study of its condensation reaction with a generic nucleophile, Nu-H, can be considered:

Hypothetical Reaction: this compound + Nu-H → Product

A series of experiments could be designed to determine the reaction order with respect to each reactant. For instance, by keeping the concentration of the nucleophile constant and varying the concentration of the pyrimidine (B1678525) carbaldehyde, the order with respect to the aldehyde can be determined. A similar approach would be used for the nucleophile.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound

Experiment [Pyrimidine Aldehyde] (mol/L) [Nu-H] (mol/L) Initial Rate (mol/L·s)
1 0.1 0.1 1.0 x 10⁻⁵
2 0.2 0.1 2.0 x 10⁻⁵

Rate = k[Pyrimidine Aldehyde][Nu-H]²

Such a rate law would provide valuable insights into the mechanism, suggesting, for example, that two molecules of the nucleophile are involved in the rate-determining step.

Isotope Labeling Experiments

Isotope labeling is an elegant technique used to trace the fate of specific atoms throughout a reaction. By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁶O with ¹⁸O), the position of the labeled atom in the products can be determined, providing unambiguous evidence for bond-forming and bond-breaking events.

For this compound, an isotope labeling study could be employed to investigate the mechanism of its formylation. For example, if the aldehyde oxygen were labeled with ¹⁸O, its location in the final product would confirm or refute a proposed mechanism. If the reaction proceeds through a specific intermediate where the aldehyde oxygen is lost, the ¹⁸O would be found in a byproduct, such as water.

Computational Modeling to Support Reaction Mechanisms

Computational chemistry has emerged as a powerful partner to experimental studies in the elucidation of reaction mechanisms. Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of reactants, transition states, and products, and thus predict the most likely reaction mechanism.

While specific computational studies on this compound are not widely documented, research on related pyrimidine systems has demonstrated the utility of these methods. For instance, computational models have been used to investigate the reactivity of substituted pyrimidines and to predict their preferred sites of nucleophilic or electrophilic attack. Such models for this compound could provide insights into the electronic effects of the morpholino groups on the reactivity of the carbaldehyde function.

Understanding Catalytic Roles in Synthetic Transformations

The structural features of this compound, specifically the presence of basic nitrogen atoms within the pyrimidine ring and the morpholino substituents, suggest potential catalytic activity. The lone pairs of electrons on these nitrogen atoms can act as Brønsted or Lewis bases, activating substrates in a variety of transformations.

The catalytic activity of related aminopyrimidines is well-documented. For example, 4-(Dimethylamino)pyridine (DMAP) is a widely used nucleophilic catalyst in acylation reactions. It is plausible that the dimorpholinopyrimidine core could exhibit similar catalytic properties, potentially with modified reactivity or selectivity due to its unique electronic and steric environment. Further research would be necessary to explore and validate the catalytic potential of this compound in various organic transformations.

Emerging Research Frontiers and Future Perspectives

Development of Chemo- and Regioselective Synthesis Strategies

The precise control over the formation of 4,6-Dimorpholinopyrimidine-5-carbaldehyde and its subsequent reactions is paramount for its effective utilization. Future research will likely focus on the development of sophisticated chemo- and regioselective synthesis strategies to access this and related compounds with high efficiency and purity.

One promising avenue is the regioselective functionalization of precursor molecules like 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558). By carefully selecting catalysts and reaction conditions, it is possible to sequentially substitute the chlorine atoms with morpholine (B109124), thereby controlling the exact placement of the substituents. The use of phase transfer catalysts has shown promise in similar systems for achieving C-N bond formation through SNAr mechanisms, a strategy that could be further optimized for the synthesis of this compound.

Furthermore, the development of novel variants of classic multicomponent reactions, such as the Biginelli reaction, could provide a highly chemo- and regioselective route to functionalized pyrimidinones (B12756618) that can serve as precursors. By altering the functional groups on the reactants, it may be possible to direct the cyclization to favor the desired substitution pattern.

Future efforts in this area will likely involve a combination of catalyst design, solvent screening, and temperature optimization to achieve unparalleled control over the synthesis. The goal is to develop robust and scalable methods that minimize the formation of isomers and byproducts, which are often challenging to separate.

Exploration of Novel Chemical Reactions and Derivatization Pathways

The aldehyde group at the 5-position of the pyrimidine (B1678525) ring is a key handle for a multitude of chemical transformations. Exploring novel reactions and derivatization pathways for this compound is a fertile ground for discovering new compounds with unique properties.

Beyond standard aldehyde chemistry, future research could explore more advanced transformations. For instance, the aldehyde can be a precursor for the synthesis of various heterocyclic rings fused to the pyrimidine core. Reactions with amidines, for example, can lead to the formation of fused pyrimidine systems. researchgate.net The electron-donating morpholino groups are expected to influence the reactivity of the aldehyde and the pyrimidine ring, potentially enabling novel cyclization reactions.

Another area of exploration is the use of the aldehyde as a radical precursor. chemrxiv.org Photoredox catalysis could enable the in-situ conversion of the aldehyde to a radical species that can then participate in C-C bond-forming reactions, allowing for the introduction of complex alkyl fragments. chemrxiv.org This approach would significantly expand the accessible chemical space for derivatives of this compound.

The development of one-pot synthetic methodologies involving both the aldehyde and the pyrimidine ring will also be a key focus. For example, a sequence involving a Wittig olefination followed by an intramolecular cyclization could lead to the rapid construction of complex polycyclic systems.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. researchgate.netnih.gov The application of these technologies to the synthesis and derivatization of this compound is a significant future perspective.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. mdpi.comjst.org.in For the synthesis of this compound, a multi-step flow process could be envisioned, starting from simple precursors and involving sequential nucleophilic aromatic substitutions. This would minimize the handling of intermediates and allow for a more streamlined and efficient production process. nih.gov

Automated synthesis platforms can be employed to rapidly generate libraries of derivatives based on the this compound scaffold. sigmaaldrich.comresearchgate.net These platforms can perform a wide range of reactions, such as reductive aminations, amide couplings, and the formation of N-heterocycles, in a high-throughput manner. sigmaaldrich.comscripps.edu This would accelerate the discovery of new compounds with desirable biological or material properties. The use of pre-filled reagent cartridges and robotic liquid handlers can significantly reduce the time and resources required for library synthesis. chemrxiv.orgsigmaaldrich.com

Advanced Computational Methodologies for Predictive Chemistry

In recent years, computational chemistry has become an indispensable tool in guiding synthetic efforts and predicting the properties of new molecules. nano-ntp.com For this compound, advanced computational methodologies can provide valuable insights into its reactivity, potential biological activity, and spectroscopic properties.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule and predict its reactivity towards various reagents. nih.gov This can help in designing more efficient synthetic routes and in understanding the mechanisms of novel reactions. For example, calculating the charge distribution and frontier molecular orbitals can help predict the most likely sites for electrophilic and nucleophilic attack.

In silico screening methods, such as molecular docking, can be used to predict the binding affinity of derivatives of this compound to various biological targets. nih.govtandfonline.commdpi.com This can guide the design of new drug candidates with improved potency and selectivity. Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions can be performed computationally to assess the drug-likeness of potential new compounds at an early stage of the discovery process. tandfonline.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of this compound derivatives with their observed biological activity. nih.gov These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Q & A

Q. What are the key physicochemical properties of 4,6-Dimorpholinopyrimidine-5-carbaldehyde, and how do they influence experimental handling?

The compound (CAS 1282537-80-7) has a molecular formula C₉H₉Cl₂N₃O₂ , molar mass 262.09 g/mol , predicted density 1.499±0.06 g/cm³ , and boiling point 446.5±55.0 °C . Its pKa (-2.69±0.50 ) indicates high electrophilicity at the aldehyde group, necessitating anhydrous conditions during reactions. Low-temperature storage (-20°C) is recommended to prevent decomposition. These properties guide solvent selection (e.g., DMF for solubility) and reaction setups requiring inert atmospheres .

Q. What synthetic routes are reported for this compound?

A common method involves formylation of 4,6-dichloro-2-morpholinopyrimidine using dimethylformamide (DMF) or N-formylmorpholine under reflux. Alternatively, Grignard reagent-mediated formylation of halogenated precursors (e.g., 4,6-dichloro-5-bromopyrimidine) can introduce the aldehyde group. Key steps include:

  • Chlorine substitution with morpholine at the 2-position.
  • Formylation at the 5-position under controlled pH (pH 7–8) to avoid over-oxidation. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirmed by ¹³C NMR (aldehyde peak at ~190 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during formylation?

Yield optimization requires:

  • Temperature control : Maintaining 80–90°C during formylation minimizes side reactions (e.g., aldehyde oxidation).
  • Catalyst screening : Lewis acids like ZnCl₂ (5 mol%) enhance electrophilic substitution efficiency.
  • Stoichiometric adjustments : A 1.2:1 molar ratio of formylating agent to substrate reduces unreacted intermediates. Post-reaction purification via column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) achieves >90% purity. Yield discrepancies across studies often stem from trace moisture; rigorous drying of reagents is critical .

Q. What analytical strategies resolve structural ambiguities in derivatives of this compound?

  • Regioselectivity confirmation : Use NOESY NMR to verify substitution patterns (e.g., morpholine at 2-position vs. 4-position).
  • X-ray crystallography : Resolves crystal packing effects influencing reactivity predictions.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 263.0421) and fragmentation pathways. Contradictions in spectral data (e.g., shifted aldehyde peaks) may arise from solvent polarity; replicate analyses in deuterated DMSO or CDCl₃ are advised .

Q. How should researchers address discrepancies in reported physicochemical data (e.g., solubility, stability)?

  • Melting point validation : Differential scanning calorimetry (DSC) under nitrogen identifies decomposition vs. melting events.
  • Solubility profiling : Use shake-flask method in buffers (pH 1–10) to account for ionization effects.
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) assess hygroscopicity and photolytic sensitivity. Conflicting data often arise from polymorphic forms; powder XRD can differentiate crystalline vs. amorphous states .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?

  • DFT calculations : Gaussian09 with B3LYP/6-31G(d) basis set models charge distribution, showing high electrophilicity at C5 (aldehyde) and C4/C6 (chlorine sites).
  • Molecular docking : AutoDock Vina predicts binding affinities for drug-design applications (e.g., kinase inhibitors).
  • pKa prediction software : SPARC or ACD/Labs validates experimental pKa, guiding pH-dependent reaction optimizations .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and argon atmospheres to prevent aldehyde oxidation .
  • Characterization : Combine NMR (¹H, ¹³C, DEPT-135) with IR (aldehyde C=O stretch ~1700 cm⁻¹) for structural confirmation .
  • Data interpretation : Cross-reference computational predictions with experimental results to resolve contradictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.